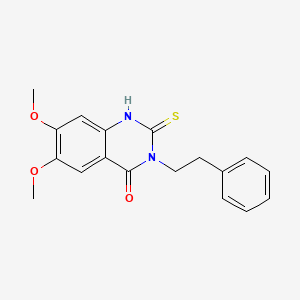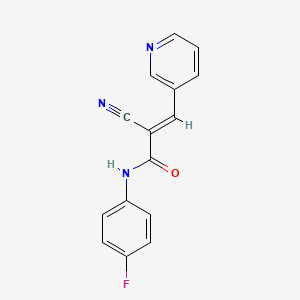![molecular formula C15H23NO B5792541 N-[(2-methoxyphenyl)methyl]-N-methylcyclohexanamine](/img/structure/B5792541.png)
N-[(2-methoxyphenyl)methyl]-N-methylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenyl)methyl]-N-methylcyclohexanamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a cyclohexane ring substituted with a methoxyphenylmethyl group and a methyl group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-N-methylcyclohexanamine can be achieved through several methods. One common approach involves the alkylation of N-methylcyclohexanamine with 2-methoxybenzyl chloride under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of cyclohexanone with N-methyl-2-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and high-pressure reactors can be employed to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-methoxyphenyl)methyl]-N-methylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of N-[(2-methoxyphenyl)methyl]cyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: N-[(2-methoxyphenyl)methyl]cyclohexylamine.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Aplicaciones Científicas De Investigación
N-[(2-methoxyphenyl)methyl]-N-methylcyclohexanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of N-[(2-methoxyphenyl)methyl]-N-methylcyclohexanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-methoxyphenyl)methyl]cyclohexylamine
- N-methyl-2-methoxybenzylamine
- N-[(4-methoxyphenyl)methyl]-N-methylcyclohexanamine
Uniqueness
N-[(2-methoxyphenyl)methyl]-N-methylcyclohexanamine is unique due to the presence of both a methoxyphenylmethyl group and a methyl group on the nitrogen atom, which imparts distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-16(14-9-4-3-5-10-14)12-13-8-6-7-11-15(13)17-2/h6-8,11,14H,3-5,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGWFTYSPJEUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate](/img/structure/B5792459.png)
![1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5792469.png)
![N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5792475.png)
![N,1-dimethyl-N-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B5792478.png)

![1-methyl-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5792499.png)


![1-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5792528.png)

![N-(3-acetylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide](/img/structure/B5792533.png)
![3-[(3-bromophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5792544.png)

![4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid](/img/structure/B5792555.png)
